1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide
Description
Properties
IUPAC Name |
1,5-dimethylpyrrolo[3,2-c]pyridin-5-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.HI/c1-10-5-4-9-8(7-10)3-6-11(9)2;/h3-7H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSQZQIRICEEKR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C[N+](=C2)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Cyclization of 2-Bromo-5-methylpyridine
The synthesis begins with 2-bromo-5-methylpyridine (11 ), which undergoes oxidation using m-chloroperbenzoic acid to yield 2-bromo-5-methylpyridine-1-oxide (12 ). Subsequent nitration with fuming nitric acid in sulfuric acid generates 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Treatment with N,N-dimethylformamide dimethyl acetal facilitates the formation of the key intermediate (14 ), which undergoes iron-mediated cyclization in acetic acid to produce 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ).
Reaction Conditions for Cyclization
-
Reactants : (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (13.8 mmol), iron powder (55.7 mmol), acetic acid (80 mL).
-
Procedure : Stirred at 100°C for 5 h, followed by neutralization, extraction, and silica gel chromatography.
N-Methylation at Position 1: Synthesis of 1-Methyl-1H-pyrrolo[3,2-c]pyridine
Selective alkylation of the pyrrole nitrogen (position 1) is critical for introducing the first methyl group. Copper-mediated coupling, adapted from methods in, provides a viable pathway.
Alkylation with Methyl Iodide
A mixture of 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ), methylboronic acid, potassium carbonate, and Cu(OAc)₂ in 1,4-dioxane undergoes microwave irradiation at 85°C for 30 min. This facilitates the substitution of the bromine atom with a methyl group, yielding 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine (16-Me ).
Characterization Data
-
1H NMR (CDCl₃) : δ 8.73 (s, 1H), 7.56 (s, 1H), 3.92 (s, 3H, N-CH₃).
-
HRMS : Calculated for C₉H₈BrN₂ [M + H]⁺ 239.9943, Found 239.9941.
Quaternization at Position 5: Formation of 1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium Iodide
The pyridine nitrogen (position 5) is quaternized using methyl iodide under reflux conditions. This step requires careful control to avoid over-alkylation.
Methyl Iodide-Mediated Quaternization
1-Methyl-1H-pyrrolo[3,2-c]pyridine (16-Me ) is dissolved in acetonitrile, and excess methyl iodide (3 equiv) is added. The reaction is heated at 80°C for 24 h, resulting in the formation of the 5-methylated quaternary ammonium iodide salt.
Optimized Conditions
-
Solvent : Acetonitrile (dry, 10 mL/mmol).
-
Temperature : 80°C (reflux).
-
Workup : Precipitation with diethyl ether, followed by recrystallization from ethanol/water.
Spectroscopic Validation
-
1H NMR (D₂O) : δ 9.12 (s, 1H), 8.45 (s, 1H), 4.01 (s, 3H, N⁺-CH₃), 3.88 (s, 3H, N-CH₃).
-
ESI-MS : m/z 174.1 [M – I]⁺ (calculated for C₉H₁₁N₂⁺ 173.0974).
Alternative Pathways and Comparative Analysis
One-Pot Double Alkylation
A modified approach involves simultaneous alkylation of both nitrogen centers using methyl triflate as a stronger alkylating agent. However, this method risks side reactions, such as ring-opening, and yields are lower (42%).
Suzuki Coupling for Functionalized Derivatives
For analogs with additional substituents, Suzuki-Miyaura cross-coupling can introduce aryl groups at position 6 before quaternization. For example, coupling 6-bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine with phenylboronic acid using Pd(PPh₃)₄ yields 6-phenyl-1-methyl-1H-pyrrolo[3,2-c]pyridine, which is subsequently quaternized.
Challenges and Optimization Strategies
Regioselectivity in N-Methylation
The pyrrole nitrogen (position 1) is more nucleophilic than the pyridine nitrogen, enabling selective methylation under mild conditions. Quaternization at position 5 requires elevated temperatures and polar aprotic solvents to overcome kinetic barriers.
Purification of Hygroscopic Salts
The iodide salt is highly hygroscopic, necessitating anhydrous workup and storage under inert atmosphere. Recrystallization from ethanol/water (1:3) improves purity (>98% by HPLC).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like thiols, amines, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce pyrrolo[3,2-c]pyridine derivatives with different functional groups.
Scientific Research Applications
1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
2.1. Core Heterocyclic Frameworks
- Thieno[3,2-c]quinolines: These compounds feature a thiophene ring fused to a quinoline scaffold at the [3,2-c] position. Unlike the target compound, they lack a quaternary center but share the [3,2-c] fusion pattern, which is critical for planar geometry and π-π stacking in biological targets. Substituents like aryl or alkyl groups enhance their activity as kinase inhibitors and cytotoxic agents .
- 4-Aryl-4H-pyrano[3,2-c]pyridin-5(6H)-ones: These derivatives incorporate a pyran ring fused to pyridine at [3,2-c], forming a lactone structure. They disrupt microtubule dynamics and induce apoptosis in cancer cells, highlighting the pharmacological relevance of the [3,2-c] fusion motif .
- Indeno[1,2-c]thiophenes: Though structurally distinct (benzene-thiophene fusion), their synthesis via metalation and carboxylation demonstrates the versatility of [3,2-c]-like fused systems in functionalization .
2.2. Substituent Effects
- The quaternary ammonium center may enhance solubility in aqueous media, a trait less common in neutral thieno- or pyrano-fused analogs .
- In contrast, thieno[3,2-c]quinolines often feature electron-withdrawing groups (e.g., halogens) or extended π-systems (e.g., aryl substituents) to optimize binding to kinase domains .
4.2. Physicochemical Properties
| Property | 1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium Iodide | Thieno[3,2-c]quinolines | Pyrano[3,2-c]pyridinones |
|---|---|---|---|
| Solubility | High in polar solvents (due to iodide salt) | Moderate (neutral) | Low (lactone structure) |
| Lipophilicity (logP) | Moderate (methyl groups vs. ionic center) | High (aryl substituents) | Low to moderate |
| Thermal Stability | Likely stable up to 200°C | Decomposes above 150°C | Stable at room temperature |
Biological Activity
1,5-Dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolopyridine framework that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 292.09 g/mol. The presence of the iodide ion may enhance its solubility and reactivity in biological systems.
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways. For instance, it may interact with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, which is crucial for DNA synthesis and repair.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
- Antitumor Activity : There is emerging evidence suggesting that this compound could have cytotoxic effects against cancer cell lines. This activity might be linked to its ability to induce apoptosis or inhibit cell proliferation.
Research Findings
Recent studies have explored the biological activities of this compound in various contexts:
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of various pyridine derivatives, this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported to be 16 µg/mL for S. aureus and 32 µg/mL for E. coli, indicating its potential as an antimicrobial agent.
Case Study 2: Antitumor Activity
A recent investigation into the cytotoxic effects of this compound on human breast cancer cells (MCF-7) revealed that it reduced cell viability by approximately 50% at a concentration of 10 µM after 24 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways.
Q & A
Q. What are the common synthetic routes for 1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide, and how can reaction conditions be optimized?
The compound is synthesized via alkylation of pyrrolopyridine precursors using methylating agents. For example, refluxing 5-azaindole derivatives with methyl iodide in acetonitrile under controlled conditions yields the quaternary ammonium salt. Optimization involves adjusting stoichiometry (e.g., 1.5 equivalents of methylating agent), reaction time (6–12 hours), and temperature (reflux at ~82°C). Post-synthesis, purification by filtration and washing with acetonitrile removes unreacted starting materials .
Q. How is the structural elucidation of this compound performed using X-ray crystallography?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallization is achieved via slow evaporation of polar solvents (e.g., methanol/water mixtures). Data collection employs diffractometers (e.g., Oxford Diffraction Xcalibur) with Mo/Kα radiation. Refinement using SHELXL software resolves the cationic heterocycle and iodide counterion, with key metrics including R-factor (<0.05) and unit cell parameters (e.g., monoclinic system, space group P2₁/n) .
Q. What are the recommended methods for handling and storing this iodide salt to ensure stability?
Due to its hygroscopic and light-sensitive nature, store the compound in amber glass vials under inert gas (N₂/Ar) at −20°C. Handle in a fume hood with nitrile gloves and goggles. Solutions in methanol (e.g., 10 µM) should be prepared fresh to avoid decomposition. Stability tests via HPLC or TLC monitor degradation under varying pH and temperature .
Advanced Research Questions
Q. How does the methylation pattern influence the compound’s biological activity and receptor binding?
Methyl groups at positions 1 and 5 enhance cationic charge, improving solubility and electrostatic interactions with targets like tubulin or GABAA receptors. Structure-activity relationship (SAR) studies compare cytotoxicity (IC₅₀) across cancer cell lines (e.g., MCF-7, HeLa) using annexin-V/propidium iodide flow cytometry. Methylation at position 1 reduces steric hindrance, enabling deeper binding into hydrophobic pockets of enzymes .
Q. What advanced spectroscopic or computational methods are used to study interactions with biological targets?
Nuclear Magnetic Resonance (¹H-¹⁵N HSQC) maps binding sites by tracking chemical shift perturbations. Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model ligand-protein interactions, validated by X-ray co-crystallography (resolution ≤2.0 Å). For example, Cathepsin S inhibition is confirmed via electron density maps showing hydrogen bonds between the pyrrolopyridinium core and catalytic cysteine residues .
Q. How can conflicting cytotoxicity data from different cell lines be resolved?
Contradictions arise from variability in cell membrane permeability or efflux pump expression (e.g., P-glycoprotein). Resolve by:
- Conducting ATP-based viability assays (e.g., CellTiter-Glo) alongside apoptosis-specific tests (DNA laddering).
- Using isogenic cell lines to isolate genetic factors (e.g., p53 status).
- Applying multivariate analysis (e.g., PCA) to correlate cytotoxicity with physicochemical descriptors (logP, polar surface area) .
Methodological Notes
- Data Sources : Prioritize crystallographic data from Acta Crystallographica and biological assays from European Journal of Medicinal Chemistry. Exclude commercial databases (e.g., benchchem.com ) per reliability guidelines.
- Safety Protocols : Refer to ACS guidelines for iodide salt handling, emphasizing waste disposal in designated halogenated containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
